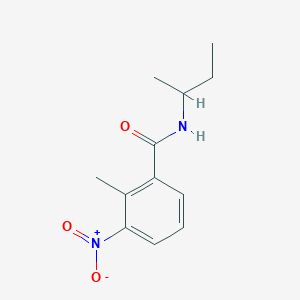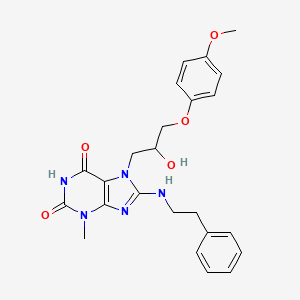
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C24H27N5O5 and its molecular weight is 465.51. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cardiovascular Activity
Research on similar purine derivatives has demonstrated significant potential in the synthesis and evaluation of cardiovascular activities. One study focused on the synthesis of 8-alkylamino substituted derivatives of a related purine dione, showcasing strong prophylactic antiarrhythmic activity and moderate hypotensive activity. These findings suggest that compounds with a purine structure, such as the one , may be useful in developing new cardiovascular drugs (Chłoń-Rzepa et al., 2004).
Potential Anticancer Applications
The structural complexity of purine derivatives opens up avenues for anticancer research. For example, studies on oxazolocoumarins and their reactions with methylaromatics hint at the potential of purine-based compounds in synthesizing products with therapeutic relevance, possibly including anticancer activity (Nicolaides et al., 1993).
Analgesic and Anti-inflammatory Properties
The analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has been explored, showing significant potential. These compounds, including variations with terminal carboxylic, ester, or amide moieties, exhibited notable analgesic and anti-inflammatory effects, suggesting that structurally similar compounds could be valuable in pain management and anti-inflammatory therapy (Zygmunt et al., 2015).
Antimicrobial and Antifungal Activities
Derivatives of purine compounds have been investigated for their antimicrobial and antifungal properties. For instance, bromophenols coupled with nucleoside bases and brominated tetrahydroisoquinolines from marine algae have shown significant biological activity, which implies that compounds with a purine backbone could also possess similar antimicrobial and antifungal capabilities (Ma et al., 2007).
Chemical Synthesis and Green Chemistry
The use of purine derivatives in chemical synthesis, especially in green chemistry protocols, has been demonstrated. For example, efficient syntheses of lavendamycin methyl ester and related novel quinolindiones using purine-based intermediates highlight the potential of such compounds in synthesizing biologically active molecules through environmentally friendly processes (Behforouz et al., 1996).
Propiedades
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-(2-phenylethylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O5/c1-28-21-20(22(31)27-24(28)32)29(23(26-21)25-13-12-16-6-4-3-5-7-16)14-17(30)15-34-19-10-8-18(33-2)9-11-19/h3-11,17,30H,12-15H2,1-2H3,(H,25,26)(H,27,31,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEJGKYZWHQXTOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-3-methyl-8-(phenethylamino)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

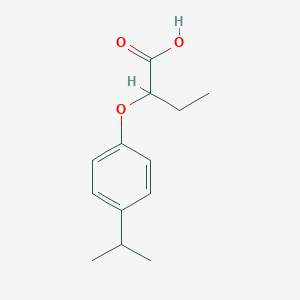
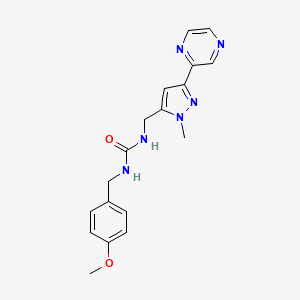
![N-[3-(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]cyclopentanecarboxamide](/img/structure/B2393637.png)
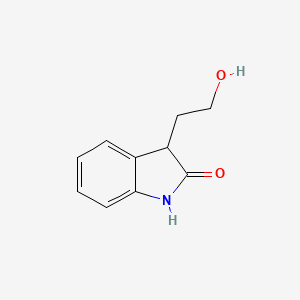
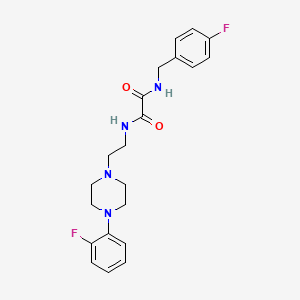
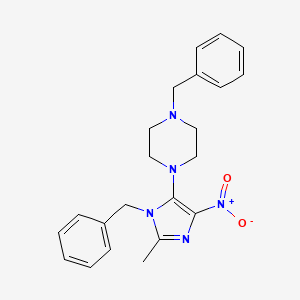
![N-(3-Acetamidopropyl)-2-chloro-N-[(2,3-dimethylphenyl)methyl]acetamide](/img/structure/B2393643.png)
![4-[2-[(2-Chloropyridine-4-carbonyl)amino]ethyl]benzoic acid](/img/structure/B2393645.png)


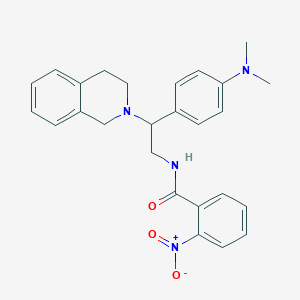
![N-[(4-Aminooxan-4-yl)methyl]-2-(4-methylphenyl)sulfanylpropanamide;hydrochloride](/img/structure/B2393650.png)
